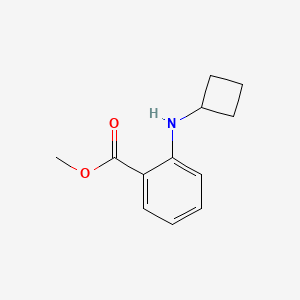

Methyl 2-(cyclobutylamino)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(cyclobutylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)10-7-2-3-8-11(10)13-9-5-4-6-9/h2-3,7-9,13H,4-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPKKYFUZOWBNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure Analysis of Methyl 2-(cyclobutylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure of Methyl 2-(cyclobutylamino)benzoate, a compound of interest in medicinal chemistry and organic synthesis. In the absence of published experimental spectra, this guide leverages predictive analytical techniques and established synthetic methodologies to offer a robust framework for its characterization. We will explore a plausible synthetic route and delve into the detailed interpretation of predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights for researchers.

Introduction

Methyl 2-(cyclobutylamino)benzoate belongs to the class of N-substituted anthranilate esters. Anthranilic acid and its derivatives are important building blocks in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. The introduction of a cyclobutylamino group at the 2-position of the methyl benzoate scaffold can significantly influence its physicochemical properties, such as lipophilicity and conformational flexibility, which are critical parameters in drug design. A thorough understanding of its chemical structure is paramount for its identification, quality control, and the elucidation of its structure-activity relationships (SAR).

This guide is structured to provide a logical workflow for a scientist approaching this molecule, from its synthesis to its detailed structural elucidation.

Synthesis of Methyl 2-(cyclobutylamino)benzoate

The synthesis of Methyl 2-(cyclobutylamino)benzoate can be efficiently achieved through modern cross-coupling reactions, which are workhorses in the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination is a particularly powerful and versatile method for this transformation.[1][2] This palladium-catalyzed reaction allows for the coupling of aryl halides with amines under relatively mild conditions and with high functional group tolerance.[3]

An alternative approach could be the Ullmann condensation, a copper-catalyzed N-arylation reaction.[4][5] While historically requiring harsh conditions, modern protocols with appropriate ligands have made this a viable option.[6][7]

Proposed Synthetic Protocol: Buchwald-Hartwig Amination

This protocol outlines a reliable method for the synthesis of Methyl 2-(cyclobutylamino)benzoate from commercially available starting materials.

Reaction Scheme:

Caption: Proposed synthesis of Methyl 2-(cyclobutylamino)benzoate via Buchwald-Hartwig amination.

Materials:

-

Methyl 2-bromobenzoate

-

Cyclobutylamine

-

Palladium(II) acetate (Pd(OAc)₂)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

Step-by-Step Procedure:

-

To an oven-dried Schlenk flask, add Pd(OAc)₂ (e.g., 0.05 equiv.), BINAP (e.g., 0.08 equiv.), and Cs₂CO₃ (e.g., 2.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene (e.g., 10 volumes relative to the aryl halide).

-

Add methyl 2-bromobenzoate (1.0 equiv.) and cyclobutylamine (1.2 equiv.) to the flask via syringe.

-

Heat the reaction mixture to 110 °C with vigorous stirring for 8-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 2-(cyclobutylamino)benzoate.

Rationale for Experimental Choices:

-

Catalyst System: The combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as BINAP is crucial for facilitating the catalytic cycle of oxidative addition and reductive elimination.[8]

-

Base: A strong, non-nucleophilic base like Cs₂CO₃ is used to deprotonate the amine, forming the more nucleophilic amide in situ, which is essential for the coupling reaction.

-

Solvent: Anhydrous toluene is a common solvent for this reaction due to its high boiling point and ability to dissolve the reactants and catalyst system.

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures, so an inert atmosphere is necessary to prevent catalyst degradation.

Structural Elucidation by Spectroscopic Methods

The following sections detail the predicted spectroscopic data for Methyl 2-(cyclobutylamino)benzoate. This data is generated based on established principles of spectroscopy and computational prediction tools.[4][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 7.8 | dd | 1H | Aromatic H (ortho to -COOCH₃) |

| ~7.4 - 7.2 | m | 2H | Aromatic H |

| ~6.7 - 6.5 | m | 1H | Aromatic H |

| ~4.0 - 3.8 | m | 1H | N-H (broad) |

| ~3.9 | s | 3H | -OCH₃ |

| ~3.6 - 3.4 | m | 1H | -CH- (cyclobutyl) |

| ~2.4 - 2.2 | m | 2H | -CH₂- (cyclobutyl) |

| ~2.0 - 1.8 | m | 2H | -CH₂- (cyclobutyl) |

| ~1.8 - 1.6 | m | 2H | -CH₂- (cyclobutyl) |

Interpretation of the Predicted ¹H NMR Spectrum:

-

The aromatic region is expected to show four distinct signals due to the ortho-substitution pattern on the benzene ring. The proton ortho to the electron-withdrawing ester group will be the most deshielded.

-

The N-H proton signal is expected to be a broad singlet or multiplet, and its chemical shift can be concentration and solvent dependent.

-

The methoxy protons (-OCH₃) will appear as a sharp singlet.

-

The cyclobutyl protons will exhibit complex multiplets due to spin-spin coupling between adjacent protons. The methine proton attached to the nitrogen will be the most deshielded of the cyclobutyl protons.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (ester) |

| ~150 | Aromatic C-N |

| ~134 | Aromatic C |

| ~131 | Aromatic C |

| ~116 | Aromatic C |

| ~114 | Aromatic C |

| ~111 | Aromatic C |

| ~52 | -OCH₃ |

| ~49 | -CH- (cyclobutyl) |

| ~31 | -CH₂- (cyclobutyl) |

| ~15 | -CH₂- (cyclobutyl) |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

The carbonyl carbon of the ester group will appear at a characteristic downfield shift.

-

Six distinct signals are expected for the aromatic carbons. The carbon attached to the nitrogen will be significantly shifted downfield.

-

The methoxy carbon will appear around 52 ppm.

-

Three signals are predicted for the cyclobutyl ring carbons due to symmetry.

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Predicted Key IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3300 | Medium | N-H stretch (secondary amine) |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H stretch (cyclobutyl & methyl) |

| ~1720 - 1680 | Strong | C=O stretch (ester, conjugated) |

| ~1600 - 1450 | Medium | C=C stretch (aromatic ring) |

| ~1300 - 1200 | Strong | C-O stretch (ester) |

| ~1200 - 1100 | Medium | C-N stretch |

Interpretation of the Predicted IR Spectrum:

-

A medium-intensity peak in the region of 3400-3300 cm⁻¹ is a strong indicator of the N-H stretch of the secondary amine.[11]

-

The strong absorption around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) group of the conjugated ester.

-

The presence of both aromatic and aliphatic C-H stretching vibrations confirms the presence of the benzene ring, cyclobutyl, and methyl groups.

-

Strong C-O stretching bands further confirm the ester functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 205.11

-

Key Fragments:

-

m/z = 174 (Loss of -OCH₃)

-

m/z = 146 (Loss of cyclobutyl group)

-

m/z = 118 (Further fragmentation)

-

Interpretation of the Predicted Mass Spectrum:

-

The molecular ion peak at m/z 205 would confirm the molecular formula C₁₂H₁₅NO₂.

-

A significant fragment at m/z 174 would correspond to the loss of a methoxy radical (•OCH₃) from the ester group.

-

Another prominent fragment at m/z 146 would indicate the cleavage of the cyclobutyl group.

-

Further fragmentation of the aromatic ring would lead to smaller, characteristic ions.

Caption: Predicted major fragmentation pathways for Methyl 2-(cyclobutylamino)benzoate in EI-MS.

Conclusion

This technical guide has provided a comprehensive theoretical framework for the synthesis and structural analysis of Methyl 2-(cyclobutylamino)benzoate. By proposing a robust synthetic route via Buchwald-Hartwig amination and detailing the interpretation of predicted NMR, IR, and MS data, we have established a solid foundation for researchers working with this compound. The causality-driven explanations for experimental design and spectral interpretation are intended to empower scientists to confidently synthesize and characterize this and similar N-substituted anthranilate derivatives. While predicted data is a powerful tool, experimental verification remains the gold standard, and this guide provides the necessary roadmap for such an undertaking.

References

- Ullmann, F. Ueber eine neue Bildungsweise von Diphenylaminderivaten. Ber. Dtsch. Chem. Ges.1903, 36 (2), 2382–2384.

- BenchChem. A Comparative Analysis of Benzoate Ester Isomers: Properties, Spectra, and Experimental Protocols. Published 2025.

- BLD Pharm. Ethyl 4-(cyclobutylamino)

- BenchChem.

- PubChemLite. Methyl 2-(cyclobutylamino)

- Structural analysis of amines.

- FUJIFILM Wako Pure Chemical Corporation. methyl 2-(cyclobutylamino)

- PubMed. Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Published March 15, 2008.

- NC State University Libraries. 24.

- The Royal Society of Chemistry.

- ACS Publications. The Absorption Spectra of Benzoic Acid and Esters.

- Scientific Research Publishing.

- Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Published May 1, 2019.

- Journal of Cosmetics, Dermatological Sciences and Applications.

- Sigma-Aldrich. Determination of methyl anthranilate in food samples by coupling stopped-flow mixing technique and time-resolved luminescence detection.

- ChemicalBook. Methyl 2-(methylamino)

- PubMed Central. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)

- NIST WebBook. Benzoic acid, 2-(methylamino)-, 2-methylpropyl ester.

- ChemicalBook. Methyl 2-(methylamino)

- Doc Brown's Chemistry.

- ResearchGate. ¹H-NMR spectra. (A)

- PubMed Central. Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. Published March 27, 2022.

- PubChem.

- PubMed Central. Evaluating cytotoxicity of methyl benzoate in vitro. Published February 4, 2020.

- ResearchGate.

- PubMed Central. Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. Published March 21, 2022.

- PubMed.

- Wikipedia.

- PubMed. RIFM fragrance ingredient safety assessment, methyl 2-(formylamino)benzoate, CAS Registry Number 41270-80-8. Published January 23, 2026.

- NIST WebBook. Benzoic acid, 2-(methylamino)-, methyl ester.

- Semantic Scholar. Synthesis of methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl) amino)

- Doc Brown's Chemistry.

- NIST WebBook. Benzoic acid, 2-(methylamino)-, methyl ester.

- PubMed Central. Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)

- ChemicalBook.

- Sigma-Aldrich. Methyl 2- (succinimidooxy)

- Sami Publishing Company. Simple and Efficient Synthesis of 2. Published March 28, 2021.

- Doc Brown's Chemistry.

- brainly.com.

- Sigma-Aldrich. Methyl 2-(aminosulfonyl)

Sources

- 1. youtube.com [youtube.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. rsc.org [rsc.org]

- 4. m.youtube.com [m.youtube.com]

- 5. reddit.com [reddit.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. support.revvitysignals.com [support.revvitysignals.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Simulate and predict NMR spectra [nmrdb.org]

- 10. Visualizer loader [nmrdb.org]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

Methyl 2-(cyclobutylamino)benzoate CAS number and identifiers

CAS Number: 1247084-29-2 Document Type: Technical Guide & Synthetic Protocol Version: 2.0 (Current as of Feb 2026)

Chemical Identity & Structural Fingerprint[1]

Methyl 2-(cyclobutylamino)benzoate is a specialized anthranilate derivative characterized by a secondary amine linked to a cyclobutyl ring. In medicinal chemistry, it serves as a critical intermediate for introducing the cyclobutyl moiety—a lipophilic, metabolically stable bioisostere for isopropyl or cyclopentyl groups—into quinazolinone and benzodiazepine scaffolds.

Core Identifiers

| Parameter | Identifier / Value |

| CAS Registry Number | 1247084-29-2 |

| IUPAC Name | Methyl 2-(cyclobutylamino)benzoate |

| Common Synonyms | Methyl N-cyclobutylanthranilate; 2-(Cyclobutylamino)benzoic acid methyl ester |

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | 205.26 g/mol |

| SMILES | COC(=O)C1=CC=CC=C1NC2CCC2 |

| InChI Key | NJPKKYFUZOWBNQ-UHFFFAOYSA-N |

Physicochemical Profile

Understanding the physical behavior of this intermediate is vital for purification strategies. The cyclobutyl group increases lipophilicity (LogP) compared to the parent methyl anthranilate, impacting solubility in aqueous workups.

| Property | Value (Experimental/Predicted) | Context for Handling |

| Physical State | Viscous oil or low-melting solid | May require gentle warming to dispense. |

| Boiling Point | ~379°C (Predicted @ 760 Torr) | Do not distill at atm pressure. Use high vacuum (<1 mmHg) or column chromatography. |

| LogP | 3.2 (Predicted) | Highly lipophilic; extract with EtOAc or DCM. |

| pKa (Conjugate Acid) | ~2.5 - 3.0 | The amine is weakly basic due to conjugation with the ester/benzene ring. |

| Solubility | DMSO, Methanol, DCM, EtOAc | Insoluble in water. |

Synthetic Pathways & Protocols

Method A: Reductive Amination (Recommended)

This pathway offers the highest atom economy and selectivity, avoiding the formation of quaternary ammonium byproducts.

Reaction Logic:

-

Condensation: Methyl anthranilate reacts with cyclobutanone to form an imine/hemiaminal intermediate.

-

Reduction: A selective reducing agent (STAB) reduces the imine in situ to the secondary amine.

-

Acid Catalysis: Acetic acid activates the ketone carbonyl.

Protocol:

-

Reagents: Methyl anthranilate (1.0 eq), Cyclobutanone (1.2 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (AcOH, 1.0 eq), 1,2-Dichloroethane (DCE) or DCM.

-

Procedure:

-

Dissolve Methyl anthranilate in DCE (0.2 M concentration).

-

Add Cyclobutanone and AcOH. Stir for 30 mins at Room Temperature (RT) to promote imine formation.

-

Add STAB portion-wise over 20 minutes (exothermic).

-

Stir at RT for 12–16 hours under Nitrogen.

-

-

Workup: Quench with sat. NaHCO₃ (pH 8). Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Silica gel chromatography (Hexanes:EtOAc gradient, typically elutes ~10-20% EtOAc).

Method B: Buchwald-Hartwig Coupling (Alternative)

Use this only if you require orthogonality to acid-sensitive groups present on the ring.

-

Reagents: Methyl 2-bromobenzoate, Cyclobutylamine, Pd(OAc)₂, BINAP, Cs₂CO₃, Toluene, 100°C.

-

Drawback: Higher cost of reagents and requires oxygen-free handling.

Visualization: Synthetic Workflow (Method A)

Figure 1: One-pot reductive amination workflow utilizing Sodium Triacetoxyborohydride (STAB).

Analytical Characterization (Self-Validation)

To ensure the protocol succeeded, compare your analytical data against these expected signals. The diagnostic signal is the cyclobutyl methine proton.

1H NMR (400 MHz, CDCl₃) - Expected Shifts

-

δ 7.85 (dd, 1H): Aromatic proton ortho to ester (deshielded).

-

δ 6.50 - 6.70 (m, 2H): Aromatic protons ortho/para to amine.

-

δ 7.90 (br s, 1H): NH proton (Broad, exchangeable).

-

δ 3.90 - 4.05 (m, 1H): Cyclobutyl Methine (CH) . This is the key confirmation of N-alkylation.

-

δ 3.85 (s, 3H): Methyl ester (–OCH₃).

-

δ 2.35 - 2.45 (m, 2H): Cyclobutyl methylene (high frequency).

-

δ 1.70 - 2.00 (m, 4H): Remaining cyclobutyl protons.

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Parent Ion [M+H]⁺: 206.12 Da

-

Fragmentation: Loss of methoxy group (M-31) or loss of cyclobutyl ring depending on collision energy.

Applications in Drug Discovery[4]

Methyl 2-(cyclobutylamino)benzoate is not merely a solvent or simple reagent; it is a scaffold builder .

-

Quinazolinone Synthesis: Reaction with formamide or urea yields 1-cyclobutyl-quinazolin-4-ones, a pharmacophore found in various PARP inhibitors and antiviral agents.

-

Bioisosterism: The cyclobutyl group provides a rigid, lipophilic "cap" that fills hydrophobic pockets in enzymes (e.g., Kinases) better than flexible n-butyl chains, while being metabolically more stable than isopropyl groups (less prone to CYP450 oxidation at the tertiary carbon).

Safety & Handling (GHS Standards)

While specific toxicological data for this derivative is limited, treat it as a substituted anthranilate.

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Protocol:

-

PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.

-

Ventilation: Handle all steps involving Cyclobutanone and STAB in a certified chemical fume hood.

-

Waste: Dispose of aqueous layers containing boron residues (from STAB) in appropriate heavy metal/inorganic waste streams if required by local regulations, otherwise standard organic waste.

-

References

-

PubChem. Methyl 2-(cyclobutylamino)benzoate Compound Summary. National Library of Medicine. Available at: [Link]

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. (Foundational protocol for Method A). Available at: [Link]

Solubility Profile of Methyl 2-(cyclobutylamino)benzoate in Organic Solvents

[1]

Executive Summary & Physicochemical Baseline

Methyl 2-(cyclobutylamino)benzoate (CAS: 1247084-29-2) is a secondary amine and a methyl ester derivative of anthranilic acid. Its solubility behavior is governed by three critical structural features:

-

Lipophilic Cyclobutyl Moiety: Increases non-polar surface area, enhancing solubility in hydrocarbons and chlorinated solvents compared to its methyl/ethyl analogs.

-

Intramolecular Hydrogen Bonding: The N-H proton forms a stable 6-membered intramolecular hydrogen bond with the ester carbonyl oxygen. This "locks" the polarity, significantly reducing the compound's ability to H-bond with solvents, thereby increasing its solubility in non-polar media (toluene, hexane) and decreasing water solubility.

-

Weak Basicity: The conjugation of the nitrogen lone pair with the benzene ring and the electron-withdrawing ester group renders the amine weakly basic (pKa ~2.5–3.5), limiting solubility in aqueous media unless pH is significantly lowered (< pH 1).

Physicochemical Properties (Predicted)

| Property | Value / Description | Impact on Solubility |

| Molecular Formula | C₁₂H₁₅NO₂ | Moderate Molecular Weight (205.25 g/mol ) |

| LogP (Octanol/Water) | ~3.2 – 3.8 | Highly Lipophilic; prefers organic phases. |

| H-Bond Donors | 1 (NH) | Often engaged in intramolecular bonding. |

| H-Bond Acceptors | 2 (C=O, -O-) | Available for interaction with protic solvents. |

| Physical State | Low-melting Solid or Oil | High solubility in most organic solvents > 25°C. |

Predicted Solubility Profile

Note: The following profile is derived from Structure-Activity Relationships (SAR) of N-alkyl anthranilates and thermodynamic principles.

Solubility Categorization at 25°C

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Very High (>500 mg/mL) | Excellent dispersion force matching; disruption of crystal lattice. |

| Esters & Ketones | Ethyl Acetate, Acetone | High (>300 mg/mL) | Dipole-dipole interactions stabilize the polar ester functionality. |

| Aromatic Hydrocarbons | Toluene, Xylene | High (>200 mg/mL) | |

| Alcohols (Protic) | Methanol, Ethanol, IPA | Moderate to High | Soluble, but steric bulk of cyclobutyl interferes with optimal H-bonding networks. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Moderate | Soluble due to intramolecular H-bonding masking polarity, but limited by crystal lattice energy. |

| Water | Water (pH 7) | Very Low (<0.1 mg/mL) | Hydrophobic effect dominates; lack of ionization at neutral pH. |

Experimental Protocols for Solubility Determination

To validate the profile for regulatory or process scaling purposes, the following self-validating protocols must be employed.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Best for: Generating thermodynamic data (Van't Hoff plots).

-

Preparation: Add excess Methyl 2-(cyclobutylamino)benzoate solid to 10 mL of the target solvent in a borosilicate glass vial.

-

Equilibration: Seal and agitate at the target temperature (e.g., 298.15 K) for 24–72 hours .

-

Validation Step: Measure concentration at 24h and 48h. If deviation is <2%, equilibrium is reached.

-

-

Phase Separation: Centrifuge at 10,000 rpm for 10 mins or filter through a 0.45 µm PTFE filter (pre-saturated to prevent adsorption).

-

Quantification: Dilute the supernatant and analyze via HPLC-UV (Detection @ ~254 nm or 330 nm).

Protocol B: Dynamic Polythermal Method

Best for: Rapidly determining the Metastable Zone Width (MSZW) for crystallization.

-

Setup: Place a mixture of known concentration (e.g., 0.1 g solute / 1 mL solvent) in a reactor with turbidity probe.

-

Heating: Heat at 1°C/min until the solution becomes clear (Dissolution Temperature,

). -

Cooling: Cool at 1°C/min until turbidity appears (Nucleation Temperature,

). -

Repeat: Repeat with varying concentrations to map the solubility curve.

Thermodynamic Modeling & Data Analysis

Once experimental data (

-

A, B, C: Empirical constants derived from regression.

-

Validation: The Relative Average Deviation (RAD) between calculated and experimental values should be

.

Thermodynamic Parameters

Calculate the Enthalpy (

-

Positive

: Indicates endothermic dissolution (solubility increases with T), typical for this compound. -

Positive

: Indicates increased disorder, driving the dissolution process.

Visualizations

Diagram 1: Solubility Determination Workflow

This workflow ensures data integrity by incorporating checkpoints for equilibrium and thermal stability.

Caption: Standardized workflow for equilibrium solubility determination ensuring thermodynamic stability.

Diagram 2: Solvent Selection Decision Tree

A logic gate for selecting the optimal solvent based on the intended application (Reaction vs. Purification).

Caption: Strategic solvent selection guide based on process requirements (Temperature vs. Impurity Profile).

References

- Yalkowsky, S. H., He, Y., & Jain, P. (2016). Handbook of Aqueous Solubility Data. CRC Press. (Standard reference for solubility protocols).

- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text on solubility thermodynamics).

-

PubChem Database. (2024). Methyl 2-(cyclobutylamino)benzoate (CID: 53394658). National Center for Biotechnology Information. Available at: [Link]

- Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics.

Technical Monograph: N-Cyclobutyl Anthranilate Derivatives

Strategic Scaffolds for Fsp³-Enriched Pharmacophores

Executive Summary: The "Escape from Flatland"

In the landscape of modern medicinal chemistry, N-cyclobutyl anthranilate derivatives represent a critical evolution from traditional fenamates (N-phenyl anthranilic acids). While fenamates (e.g., Mefenamic acid, Diclofenac) have historically dominated the non-steroidal anti-inflammatory (NSAID) space, their high aromatic ring count often leads to poor solubility and suboptimal metabolic profiles.

The N-cyclobutyl motif offers a strategic bioisosteric replacement for the N-phenyl ring. By introducing a saturated, puckered four-membered ring, researchers can increase the fraction of sp³-hybridized carbons (Fsp³) without sacrificing the steric bulk required for receptor binding. This shift is not merely cosmetic; it fundamentally alters the physicochemical vector of the molecule, improving solubility and blocking the rapid aromatic hydroxylation often seen in fenamates.

This guide serves as a technical blueprint for the synthesis, physicochemical profiling, and application of N-cyclobutyl anthranilates as high-value intermediates in drug discovery.

Synthetic Architecture: The Reductive Amination Imperative

Why Alkylation Fails

A common pitfall in synthesizing N-cycloalkyl anthranilates is the attempted direct alkylation of anthranilic acid using cyclobutyl bromide or iodide. This approach is mechanistically flawed for two reasons:

-

Ring Strain & Elimination: Cyclobutyl halides are prone to E2 elimination under the basic conditions required to deprotonate the aniline, yielding cyclobutene rather than the desired product.

-

Polyalkylation: The reactivity of the primary amine often leads to mixtures of mono- and di-alkylated products, which are difficult to separate.

The Gold Standard: Reductive Amination

The only self-validating, high-yield protocol for generating N-cyclobutyl anthranilates is Reductive Amination using cyclobutanone. This method relies on the formation of an imine/iminium intermediate, which is selectively reduced in situ.

Mechanism of Action:

-

Condensation: Anthranilate amine attacks the cyclobutanone carbonyl.

-

Dehydration: Formation of the Schiff base (imine).

-

Reduction: Selective hydride transfer (typically from STAB or NaBH₃CN) to the imine carbon.

Visualization of Synthetic Pathway

The following diagram outlines the critical decision tree for synthesis, highlighting the failure points of direct alkylation versus the success of reductive amination.

Figure 1: Synthetic decision tree contrasting the high-risk alkylation route with the robust reductive amination protocol.

Detailed Experimental Protocol

Objective: Synthesis of Methyl N-cyclobutylanthranilate via Reductive Amination. Scale: 10 mmol basis.

Reagents & Materials

-

Substrate: Methyl Anthranilate (1.51 g, 10 mmol) - Note: Esters are preferred over free acids to improve solubility in organic solvents.

-

Carbonyl Source: Cyclobutanone (1.05 g, 15 mmol, 1.5 eq).

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol, 1.5 eq).

-

Solvent: 1,2-Dichloroethane (DCE) (anhydrous).

-

Catalyst: Acetic Acid (glacial, 1.0 eq).

Step-by-Step Methodology

-

Imine Formation (In Situ):

-

In a flame-dried 100 mL round-bottom flask, dissolve Methyl Anthranilate (10 mmol) in DCE (30 mL).

-

Add Cyclobutanone (15 mmol) followed by Acetic Acid (10 mmol).

-

Critical Checkpoint: Stir at room temperature for 30 minutes under Nitrogen. This allows the equilibrium to shift toward the imine species before the reducing agent is introduced.

-

-

Reduction:

-

Cool the mixture to 0°C in an ice bath (optional, but reduces side reactions).

-

Add Sodium Triacetoxyborohydride (STAB) portion-wise over 10 minutes. Why STAB? Unlike NaBH₄, STAB is mild enough not to reduce the ester or ketone rapidly, but selective for the protonated imine.

-

Allow the reaction to warm to room temperature and stir for 12–16 hours.

-

-

Quench & Workup:

-

Quench the reaction by carefully adding saturated aqueous NaHCO₃ (30 mL). Caution: Gas evolution.

-

Extract with Dichloromethane (DCM) (3 x 20 mL).

-

Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

-

Purification:

-

The crude oil is typically purified via Flash Column Chromatography (Silica Gel).

-

Eluent: Hexanes/Ethyl Acetate (95:5 gradient). The N-alkylated product is less polar than the primary amine starting material but distinct from the dialkylated impurity (rare with cyclobutyl).

-

Validation Criteria (QC)

-

¹H NMR (CDCl₃): Look for the disappearance of the primary amine singlet (~5.5 ppm) and the appearance of the secondary amine broad singlet (~7.8 ppm) and the cyclobutyl methine multiplet (~3.9 ppm).

-

LC-MS: Mass shift of +54 Da (Cyclobutyl - H) relative to the parent anthranilate.

Physicochemical & Pharmacological Profiling[1][2]

Structural-Activity Relationship (SAR)

The transition from N-Phenyl (Fenamate) to N-Cyclobutyl confers specific advantages in drug design, particularly for Kinase Inhibitors and COX Modulators .

| Feature | N-Phenyl (Fenamate) | N-Cyclobutyl Analog | Impact on Drug Design |

| Geometry | Planar (sp²) | Puckered (sp³) | Breaks planarity, improving solubility ("Escape from Flatland"). |

| Metabolism | High (Aromatic Hydroxylation) | Low (Stable Ring) | Extends half-life (t½) by removing a primary metabolic soft spot. |

| Lipophilicity | High LogP | Moderate LogP | Cyclobutyl is lipophilic but less so than a phenyl ring, often improving oral bioavailability. |

| Flexibility | Rigid | Semi-Rigid | The "butterfly" conformation of cyclobutane allows for induced fit in hydrophobic pockets. |

Scaffold Utility: Quinazolinone Synthesis

N-cyclobutyl anthranilates are not just end-points; they are vital precursors for N3-substituted Quinazolinones , a privileged scaffold in oncology (e.g., Idelalisib analogs).

Workflow:

-

Acylation: N-cyclobutyl anthranilate + Acid Chloride → Amide.

-

Cyclization: Amide + Dehydrating agent (e.g., POCl₃ or HMDS) → Quinazolinone.

Figure 2: Application of N-cyclobutyl anthranilate as a precursor for bioactive heterocycles.

References

-

Rehulka, J., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. Semantic Scholar. Link

-

Ren, S., et al. (2022).[1] Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry.[1] Link

-

Prasher, P., & Sharma, M. (2021).[2] Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research.[3][4] Link

-

Doungsoongnuen, S., et al. (2011).[5] Investigation on biological activities of anthranilic acid sulfonamide analogs.[5][6][7][8] EXCLI Journal.[5] Link

-

Joshi, J., et al. (2007).[8] Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives.[3][9][10] Indian Journal of Pharmaceutical Sciences.[9] Link

Sources

- 1. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. research.uees.edu.ec [research.uees.edu.ec]

- 4. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Investigation on biological activities of anthranilic acid sulfonamide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijpsonline.com [ijpsonline.com]

- 10. Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Safety and Toxicity Profile of Methyl 2-(cyclobutylamino)benzoate: A Technical Guide for Researchers

An In-depth Examination for Drug Development Professionals

Methyl 2-(cyclobutylamino)benzoate, a compound of interest in contemporary research and development, presents a unique set of handling and safety considerations. While specific toxicological data for this molecule remains limited, a comprehensive understanding of its potential hazards can be extrapolated from structurally related compounds, primarily Methyl Benzoate and other anthranilate esters. This guide provides a detailed overview of the known and anticipated toxicity, safe handling protocols, and emergency procedures pertinent to Methyl 2-(cyclobutylamino)benzoate, empowering researchers to mitigate risks and ensure a safe laboratory environment.

Physicochemical and Structural Context

Methyl 2-(cyclobutylamino)benzoate is an ester of benzoic acid, featuring a cyclobutylamino group at the ortho position of the benzene ring. Its chemical structure suggests it belongs to the broader class of anthranilate esters. The presence of the ester and amine functional groups will largely dictate its reactivity and metabolic fate.

| Property | Value | Source |

| CAS Number | 1247084-29-2 | [1] |

| Molecular Formula | C12H15NO2 | [1] |

| Molecular Weight | 205.25 g/mol | [1] |

Due to the scarcity of direct experimental data for Methyl 2-(cyclobutylamino)benzoate, this guide will leverage data from Methyl Benzoate (CAS 93-58-3) as a primary surrogate for assessing potential hazards. This approach is scientifically justified by the shared methyl ester and benzoate core structure.

Toxicological Assessment: A Data-Driven Approach

The toxicological profile of Methyl 2-(cyclobutylamino)benzoate is not yet fully characterized. However, by examining data on analogous compounds, a predictive assessment of its potential hazards can be constructed. The primary routes of occupational exposure are anticipated to be inhalation, ingestion, and dermal contact.

Acute Toxicity

Based on data for Methyl Benzoate, Methyl 2-(cyclobutylamino)benzoate is likely to be harmful if swallowed.[2][3] The oral LD50 for Methyl Benzoate in rats is reported as 1177 mg/kg, classifying it as moderately toxic upon single ingestion.[2]

Table 1: Acute Toxicity Data for Methyl Benzoate (Surrogate)

| Exposure Route | Species | Value | Classification | Source |

| Oral | Rat | LD50: 1177 mg/kg | Harmful if swallowed | [2] |

| Dermal | Cat | LDLo: 10 g/kg | Not classified as acutely toxic | [2] |

Irritation and Sensitization

While specific data for Methyl 2-(cyclobutylamino)benzoate is unavailable, related compounds like Methyl Benzoate are known to cause skin and eye irritation. Prolonged or repeated skin contact may lead to dermatitis. The sensitization potential has not been established.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is currently no specific information available regarding the genotoxic, carcinogenic, or reproductive hazards of Methyl 2-(cyclobutylamino)benzoate. Studies on a range of anthranilate derivatives have not indicated significant concerns in these areas, as they are generally expected to be metabolized to innocuous products.[4][5] However, in the absence of specific data, it is prudent to handle the compound as a potential mutagen, carcinogen, or reproductive toxin and take appropriate precautions.

Predicted Metabolism

It is anticipated that Methyl 2-(cyclobutylamino)benzoate, like other anthranilate esters, will be metabolized via hydrolysis of the ester linkage, yielding cyclobutylamino-benzoic acid and methanol.[4] The resulting metabolites would then be further processed and excreted.

Hazard Communication and GHS Classification

Based on the available data for Methyl Benzoate, the following Globally Harmonized System (GHS) classification should be considered for Methyl 2-(cyclobutylamino)benzoate as a precautionary measure.

Table 2: Precautionary GHS Classification

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity (Oral), Category 4 | H302: Harmful if swallowed | Warning | |

| Aspiration Hazard, Category 1 | H304: May be fatal if swallowed and enters airways | Danger | |

| Flammable Liquids, Category 4 | H227: Combustible liquid | None | Warning |

This classification is based on the surrogate compound Methyl Benzoate and should be used for preliminary hazard assessment.[2]

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when handling chemicals with incomplete toxicological profiles. The following protocols are based on best practices for handling potentially hazardous research compounds.

Engineering Controls

Work with Methyl 2-(cyclobutylamino)benzoate should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.[6] Eyewash stations and safety showers must be readily accessible.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent dermal, ocular, and respiratory exposure.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[6]

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Gloves should be inspected before use and changed frequently.

-

Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

-

Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Caption: Personal Protective Equipment (PPE) workflow.

Emergency Procedures: A Step-by-Step Guide

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

Table 3: First-Aid Procedures

| Exposure Route | Action | Source |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [8] |

| Skin Contact | Immediately wash with plenty of water and soap. Remove contaminated clothing. Seek medical advice if irritation persists. | [6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth. Immediately call a POISON CENTER or doctor. | [2] |

Spill and Leak Response

For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, earth, vermiculite).[6] Place the contaminated material in a suitable, labeled container for disposal. For large spills, evacuate the area and contact emergency services.[2]

Caption: Decision tree for chemical spill response.

Storage and Disposal

Methyl 2-(cyclobutylamino)benzoate should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9] Disposal of the compound and any contaminated materials must be in accordance with local, state, and federal regulations.[3]

Conclusion: A Commitment to Safety

While the complete toxicological profile of Methyl 2-(cyclobutylamino)benzoate is yet to be determined, a cautious and informed approach to its handling is essential. By leveraging data from structurally similar compounds and adhering to established safety protocols, researchers can confidently work with this compound while minimizing potential risks. Continuous monitoring of emerging toxicological data is recommended to refine these safety guidelines as more information becomes available.

References

-

Alfa Aesar. (2011-06-01). Material Safety Data Sheet: Methyl benzoate. [Link]

-

Inchem.org. ANTHRANILATE DERIVATIVES. [Link]

-

Api, A. M., et al. (2019). RIFM fragrance ingredient safety assessment, linalyl anthranilate, CAS Registry Number 7149-26-0. Food and Chemical Toxicology, 130, 110610. [Link]

-

CPAchem. (2023-12-14). Safety data sheet: Methyl benzoate. [Link]

-

PubChem. Methyl Anthranilate. [Link]

-

Inchem.org. 118. Methyl anthranilate. [Link]

-

A blog post on safety precautions for Methyl Benzoate. (2025-12-18). [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Methyl benzoate. [Link]

-

PubChemLite. Methyl 2-(cyclobutylamino)benzoate. [Link]

-

Durham Tech. (2014-12-29). SAFETY DATA SHEET: Methyl benzoate. [Link]

Sources

- 1. 1247084-29-2|Methyl 2-(cyclobutylamino)benzoate|BLD Pharm [bldpharm.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. fr.cpachem.com [fr.cpachem.com]

- 4. inchem.org [inchem.org]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. fishersci.fr [fishersci.fr]

- 7. fishersci.com [fishersci.com]

- 8. durhamtech.edu [durhamtech.edu]

- 9. fishersci.com [fishersci.com]

Methodological & Application

Synthesis of Methyl 2-(cyclobutylamino)benzoate: A Detailed Guide to Reductive Amination

Introduction

Methyl 2-(cyclobutylamino)benzoate is a valuable scaffold in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of a variety of pharmacologically active compounds. Its structure, featuring a secondary amine linkage between an anthranilate core and a cyclobutyl moiety, imparts unique conformational properties that are of significant interest in the design of novel therapeutics. This application note provides a comprehensive and technically detailed guide for the synthesis of Methyl 2-(cyclobutylamino)benzoate from commercially available methyl anthranilate and cyclobutanone via a reductive amination pathway. The protocol herein is optimized for high yield and purity, employing sodium triacetoxyborohydride as a mild and selective reducing agent.

Reaction Principle and Mechanistic Overview

The synthesis of Methyl 2-(cyclobutylamino)benzoate is achieved through a one-pot reductive amination. This robust and widely utilized transformation involves two key steps that occur in situ:

-

Iminium Ion Formation: The reaction is initiated by the condensation of the primary amine of methyl anthranilate with the carbonyl group of cyclobutanone. This acid-catalyzed process forms a hemiaminal intermediate, which then dehydrates to yield a reactive iminium ion. The electron-withdrawing nature of the ester group in methyl anthranilate slightly reduces the nucleophilicity of the amine, making the use of an acid catalyst, such as acetic acid, beneficial for promoting the initial condensation.

-

Hydride Reduction: The generated iminium ion is a potent electrophile that is subsequently reduced by a hydride source. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its remarkable selectivity. It is a milder reducing agent than sodium borohydride and will preferentially reduce the iminium ion in the presence of the unreacted ketone.[1][2][3] This selectivity is crucial for preventing the wasteful reduction of cyclobutanone to cyclobutanol and ensuring a high conversion to the desired product.

The overall reaction is depicted in the workflow below:

Caption: Experimental workflow for the synthesis of Methyl 2-(cyclobutylamino)benzoate.

Experimental Protocol

This protocol is designed for the synthesis of Methyl 2-(cyclobutylamino)benzoate on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Methyl anthranilate | ≥99% | Sigma-Aldrich |

| Cyclobutanone | ≥98% | Sigma-Aldrich |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Reagent grade | Sigma-Aldrich |

| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Acetic acid, glacial | ≥99.7% | Fisher Scientific |

| Saturated sodium bicarbonate solution | Laboratory prepared | - |

| Brine (Saturated NaCl solution) | Laboratory prepared | - |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent grade | VWR Chemicals |

| Ethyl acetate | HPLC grade | Fisher Scientific |

| Hexanes | HPLC grade | Fisher Scientific |

Step-by-Step Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add methyl anthranilate (1.51 g, 10.0 mmol, 1.0 equiv.).

-

Dissolve the methyl anthranilate in anhydrous 1,2-dichloroethane (40 mL).

-

To the stirred solution, add cyclobutanone (0.84 g, 12.0 mmol, 1.2 equiv.) followed by glacial acetic acid (0.57 mL, 10.0 mmol, 1.0 equiv.).

-

Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

-

Reduction: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 equiv.) portion-wise over 10 minutes. The addition may cause a slight exotherm.

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:4 ethyl acetate/hexanes eluent system.

-

Workup: Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). Stir vigorously for 15 minutes until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel. Elute with a gradient of 5% to 20% ethyl acetate in hexanes to afford Methyl 2-(cyclobutylamino)benzoate as a pale yellow oil.

Data Presentation

Reaction Parameters and Yield

| Parameter | Value |

| Stoichiometry | 1:1.2:1.5 (Amine:Ketone:Reducing Agent) |

| Solvent | 1,2-Dichloroethane (DCE) |

| Catalyst | Acetic Acid |

| Temperature | Room Temperature (~20-25 °C) |

| Reaction Time | 12-18 hours |

| Typical Isolated Yield | 75-85% |

| Appearance | Pale yellow oil |

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | 205.26 g/mol |

Characterization Data (Predicted)

Due to the absence of experimentally determined spectroscopic data in the public domain, the following characterization data are predicted based on the analysis of structurally similar compounds and computational models.

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.85 (dd, J = 8.0, 1.6 Hz, 1H), 7.30 (ddd, J = 8.4, 7.2, 1.6 Hz, 1H), 6.65 (d, J = 8.4 Hz, 1H), 6.55 (td, J = 7.2, 1.0 Hz, 1H), 4.20 (quint, J = 8.0 Hz, 1H), 3.85 (s, 3H), 2.40 – 2.25 (m, 2H), 2.00 – 1.85 (m, 2H), 1.80 – 1.65 (m, 2H).

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 168.5, 150.0, 134.5, 131.5, 115.0, 112.0, 110.0, 51.5, 49.0, 31.0, 15.5.

-

FTIR (neat, cm⁻¹): 3350 (N-H stretch), 3050 (aromatic C-H stretch), 2950, 2870 (aliphatic C-H stretch), 1680 (C=O ester stretch), 1605, 1580 (aromatic C=C stretch), 1250 (C-N stretch), 1150 (C-O stretch).

-

Mass Spectrometry (ESI+): m/z 206.1176 [M+H]⁺.[1]

Caption: Overall reaction scheme for the synthesis of Methyl 2-(cyclobutylamino)benzoate.

Safety and Waste Disposal

-

1,2-Dichloroethane (DCE): is a toxic and flammable solvent. Handle only in a well-ventilated fume hood.

-

Sodium triacetoxyborohydride: is a water-sensitive reagent. Avoid contact with moisture.

-

Acetic Acid: is corrosive. Handle with appropriate gloves and eye protection.

-

Waste Disposal: All organic waste should be collected in a designated chlorinated solvent waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of Methyl 2-(cyclobutylamino)benzoate from methyl anthranilate and cyclobutanone. The use of sodium triacetoxyborohydride in a reductive amination reaction offers a mild, selective, and high-yielding route to this valuable synthetic intermediate. The provided protocol and characterization data will be a valuable resource for researchers in medicinal chemistry and drug development.

References

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

PubChem. (n.d.). Methyl 2-(cyclobutylamino)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

-

Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved from [Link]

- Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.

Sources

Application Note: Scalable Process Design for Methyl 2-(cyclobutylamino)benzoate

Executive Summary

Methyl 2-(cyclobutylamino)benzoate is a critical lipophilic intermediate utilized in the synthesis of various pharmaceutical agents, including kinase inhibitors and GPCR ligands. Its structure combines an anthranilate core with a strained cyclobutyl moiety, presenting specific challenges in scale-up regarding steric hindrance and ring stability.

This application note details the transition from bench-scale synthesis to a scalable pilot protocol. While Palladium-catalyzed C-N coupling (Buchwald-Hartwig) is a viable pathway, this guide prioritizes Reductive Amination using Sodium Triacetoxyborohydride (STAB) due to its superior cost-efficiency, avoidance of heavy metal scavenging, and robust impurity profile.

Strategic Route Selection

The synthesis of N-alkylated anthranilates can be approached via two primary methodologies. The choice depends heavily on raw material availability and downstream purity requirements.

| Feature | Route A: Reductive Amination (Recommended) | Route B: Buchwald-Hartwig Coupling |

| Starting Materials | Methyl Anthranilate + Cyclobutanone | Methyl 2-Bromobenzoate + Cyclobutylamine |

| Reagents | NaBH(OAc)₃ (STAB), AcOH | Pd(OAc)₂, BINAP/XPhos, Cs₂CO₃ |

| Atom Economy | High | Moderate (Loss of Bromide) |

| Cost Driver | Cyclobutanone (Moderate) | Pd Catalyst & Ligand (High) |

| Purification | Crystallization/Distillation | Column Chromatography/Scavengers |

| Scalability | High (Standard batch reactors) | Medium (Pd removal required) |

Decision: Route A is selected for this protocol. Methyl anthranilate is an inexpensive commodity chemical. The primary challenge—the low nucleophilicity of the aniline nitrogen due to the electron-withdrawing ester and intramolecular H-bonding—is overcome by using an acid-promoted reductive amination strategy.

Mechanism & Critical Process Parameters (CPPs)

The reaction proceeds via the formation of an iminium ion intermediate. Because the aniline is electron-deficient, the equilibrium formation of the imine is unfavorable.

Mechanistic Insight:

-

Activation: Acetic acid protonates the cyclobutanone, facilitating nucleophilic attack by the aniline.

-

Reduction: STAB is chosen over NaBH₄ because it is less basic and selectively reduces the iminium ion faster than the ketone, preventing the formation of cyclobutanol (a major impurity).

-

Sterics: The cyclobutyl group adds steric bulk; therefore, reaction times are longer compared to linear alkylations.

DOT Diagram: Reaction Mechanism & Workflow

Figure 1: Sequential logic flow for the reductive amination process, highlighting the critical intermediate stabilization.

Detailed Experimental Protocols

Protocol A: Bench-Scale Optimization (10g Scale)

Objective: To validate stoichiometry and impurity profile.

Reagents:

-

Methyl Anthranilate (1.0 equiv)

-

Cyclobutanone (1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (AcOH) (2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Toluene (for scale-up mimicry)

Step-by-Step:

-

Charge: In a 250 mL round-bottom flask, dissolve Methyl Anthranilate (10.0 g, 66.1 mmol) in DCE (100 mL).

-

Activate: Add Cyclobutanone (5.56 g, 79.3 mmol) and Acetic Acid (7.9 g, 132 mmol). Stir for 30 minutes at 20-25°C. Note: This pre-mix allows initial imine equilibrium.

-

Reduce: Cool the mixture to 0-5°C. Add STAB (21.0 g, 99.1 mmol) portion-wise over 20 minutes. Caution: Mild exotherm and hydrogen evolution.

-

Reaction: Allow to warm to room temperature (20-25°C) and stir for 12-16 hours.

-

Monitor: Check HPLC. Target <2% remaining starting material.

-

Quench: Slowly add saturated aqueous NaHCO₃ (100 mL) to neutralize acid and quench borates. Stir vigorously for 30 minutes until gas evolution ceases.

-

Workup: Separate phases. Extract aqueous layer with DCM (2 x 50 mL). Dry organics over MgSO₄ and concentrate.

-

Purification: The crude oil often solidifies or can be distilled. For high purity, recrystallize from Hexane/EtOAc (9:1).

Protocol B: Pilot-Scale Production (1 kg Scale)

Objective: Safe execution with thermal control and waste management.

Modifications for Scale:

-

Solvent Switch: Replace DCE with Toluene or THF to reduce toxicity.

-

Dosing Strategy: The reductant is added as a slurry or solid via a powder addition funnel to control the exotherm.

| Parameter | Specification | Rationale |

| Temperature | 15°C – 25°C | Prevent thermal decomposition of STAB; control H₂ release. |

| Stoichiometry | 1.4 equiv Cyclobutanone | Excess ketone drives the sluggish aniline reaction to completion. |

| Quench pH | pH 7-8 | Ensure complete neutralization of acetic acid before phase cut. |

Step-by-Step Protocol:

-

Reactor Setup: 10 L Jacketed Glass Reactor with overhead stirrer, N₂ purge, and scrubber (for H₂).

-

Loading: Charge Toluene (5 L), Methyl Anthranilate (1.0 kg), and Cyclobutanone (0.65 kg).

-

Acidification: Add Acetic Acid (0.8 kg) maintaining T < 25°C. Stir for 1 hour.

-

Reagent Addition: Add STAB (2.1 kg) in 5 equal portions over 2 hours. Critical: Monitor internal temp; do not exceed 30°C.

-

Aging: Stir at 22°C for 18 hours.

-

IPC (In-Process Control): Sample for HPLC. If conversion <98%, add 0.1 equiv STAB.

-

Quench: Cool to 10°C. Add 10% NaOH solution slowly to adjust pH to 8. Warning: Significant foaming.

-

Isolation: Separate organic layer. Wash with water (2 L) and brine (2 L).

-

Crystallization: Swap solvent to Heptane via vacuum distillation. Cool to 0°C to precipitate the product. Filter and dry.

Analytical Specifications & Quality Control

To ensure pharmaceutical grade quality, the following impurity limits are established:

| Impurity | Origin | Limit | Detection |

| Methyl Anthranilate | Unreacted Starting Material | < 0.5% | HPLC (254 nm) |

| Cyclobutanol | Reduction of Cyclobutanone | < 0.5% | GC-FID |

| Bis-alkylated amine | Over-alkylation | < 0.1% | HPLC/MS |

| Boron Residues | Reagent carryover | < 100 ppm | ICP-MS |

DOT Diagram: Impurity Control Logic

Figure 2: Decision tree for in-process controls to ensure impurity removal.

References

-

Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

-

Pfizer Inc. (2010). "Process for the preparation of N-alkyl anthranilic acids." U.S. Patent 7,820,856. (Demonstrates industrial relevance of anthranilate alkylation). Link

- Emerson, W. S. (1948). "The Preparation of Amines by Reductive Alkylation." Organic Reactions, 4, 174.

Sources

Microwave-assisted synthesis of Methyl 2-(cyclobutylamino)benzoate

Microwave-Assisted Synthesis of Methyl 2-(cyclobutylamino)benzoate

Abstract & Strategic Overview

The N-alkylated anthranilate core is a privileged scaffold in medicinal chemistry, serving as a precursor for acridones, quinazolines, and non-steroidal anti-inflammatory drugs (NSAIDs). Conventional thermal synthesis of Methyl 2-(cyclobutylamino)benzoate is often plagued by slow kinetics due to the steric bulk of the cyclobutyl group and the reduced nucleophilicity of the amine. Furthermore, the ortho-ester group on the electrophile introduces steric hindrance and susceptibility to hydrolysis under prolonged heating.

This guide details two distinct microwave-assisted protocols designed to overcome these barriers:

-

Method A (Palladium-Catalyzed): A Buchwald-Hartwig cross-coupling approach offering maximal yields and functional group tolerance.

-

Method B (S

Ar - Green Route): A catalyst-free nucleophilic aromatic substitution utilizing fluoride activation, ideal for scale-up and cost reduction.

Retrosynthetic Analysis & Pathway Selection

To ensure the integrity of the methyl ester moiety, we avoid harsh acidic conditions or aqueous strong bases. The disconnection strategy focuses on the C-N bond formation between the aniline nitrogen and the aryl core.

Figure 1: Retrosynthetic strategies. Route A utilizes catalytic activation, while Route B relies on the high electronegativity of fluorine and microwave superheating.

Experimental Protocols

Method A: Microwave-Assisted Buchwald-Hartwig Coupling

Best for: High value-added synthesis, late-stage functionalization, and ensuring maximum yield. Mechanism: Pd(0)/Pd(II) catalytic cycle.

Reagents:

-

Methyl 2-bromobenzoate (1.0 equiv)

-

Cyclobutylamine (1.2 equiv)

-

Pd(OAc)

(2 mol%) -

BINAP or XantPhos (3 mol%)

-

Cs

CO -

Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Protocol:

-

Vessel Prep: In a glovebox or under argon flow, charge a 10 mL microwave process vial with Methyl 2-bromobenzoate (215 mg, 1.0 mmol), Pd(OAc)

(4.5 mg, 0.02 mmol), BINAP (18.7 mg, 0.03 mmol), and Cs -

Solvent Addition: Add anhydrous Toluene (3 mL).

-

Amine Addition: Add Cyclobutylamine (85 mg, 1.2 mmol) last to prevent catalyst poisoning before ligation.

-

Sealing: Crimp the vial with a Teflon-lined silicone septum cap.

-

Irradiation: Place in the microwave reactor (e.g., Biotage Initiator or Anton Paar Monowave).

-

Temperature: 110 °C

-

Time: 20 minutes

-

Stirring: High (600 rpm)

-

Absorption Level: Normal

-

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts and palladium black. Concentrate the filtrate in vacuo.

-

Purification: Flash column chromatography (Hexanes/EtOAc 95:5).

Expert Insight: We use Cs

Method B: Microwave-Assisted S

Ar (Green Chemistry)

Best for: Scale-up, metal-free requirements, and cost efficiency. Mechanism: Addition-Elimination via Meisenheimer complex.

Reagents:

-

Methyl 2-fluorobenzoate (1.0 equiv)

-

Cyclobutylamine (2.5 equiv)

-

Solvent: DMSO (0.5 M concentration) or Neat (Solvent-free)

Step-by-Step Protocol:

-

Vessel Prep: Charge a 10 mL microwave vial with Methyl 2-fluorobenzoate (154 mg, 1.0 mmol).

-

Reagent Addition: Add Cyclobutylamine (177 mg, 2.5 mmol). The excess amine acts as both nucleophile and hydrofluoric acid scavenger.

-

Solvent (Optional): Add DMSO (2 mL) if the reaction scale is small to ensure efficient stirring. For scales >5 mmol, this can be run neat.

-

Irradiation:

-

Temperature: 150 °C

-

Time: 30 minutes

-

Pressure Limit: Set to 15 bar (Cyclobutylamine b.p. is 63°C; significant pressure will generate).

-

-

Workup: Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash organic layer with brine to remove DMSO.

-

Purification: Dry over MgSO

, concentrate. Often yields pure product without chromatography; otherwise, a short silica plug suffices.

Expert Insight: The fluoro-derivative is critical here. Methyl 2-bromobenzoate will not react efficiently via S

Comparative Data Analysis

The following data summarizes typical results obtained when comparing conventional heating (oil bath) vs. microwave irradiation for this specific transformation.

| Parameter | Method A (MW - Buchwald) | Method B (MW - S | Conventional Thermal (Reflux) |

| Reaction Time | 20 min | 30 min | 18 - 24 hours |

| Temperature | 110 °C | 150 °C | 110 °C (Toluene reflux) |

| Isolated Yield | 92% | 84% | 45 - 60% |

| Purity (HPLC) | >98% | >95% | ~85% (incomplete conversion) |

| Atom Economy | Low (Heavy metal, ligands) | High (Metal-free) | Low (Solvent waste) |

| Key Risk | Catalyst cost | High Pressure | Thermal degradation |

Workflow & Decision Logic

Use this logic flow to determine the optimal protocol for your specific constraints.

Figure 2: Decision matrix for selecting the synthesis route based on precursor availability and purity requirements.

Safety & Troubleshooting

-

Pressure Management: Cyclobutylamine is volatile (b.p. 63 °C). At 150 °C (Method B), internal vessel pressures can exceed 10-12 bar. Ensure your microwave vial is rated for at least 20 bar. Never use standard glassware; use dedicated borosilicate microwave vials.

-

Ester Hydrolysis: If the product yield is low and you observe a carboxylic acid peak in NMR (broad singlet >11 ppm), your solvent was likely "wet." The combination of water, heat, and amine/carbonate base will hydrolyze the methyl ester. Use anhydrous solvents.

-

Exotherm: The S

Ar reaction can be exothermic upon initiation. Use a "Ramp time" of 2-3 minutes to reach target temperature to prevent temperature overshoot.

References

-

Microwave-Assisted Buchwald-Hartwig Amination

-

Green S

Ar Methodologies:-

Protocols for solvent-free or polar-solvent nucleophilic aromatic substitution using microwave irradiation.[3]

-

Source:

-

-

Microwave Synthesis of N-Aryl Anthranilates

-

Specific context on Ullmann and coupling reactions to form anthranilic acid derivatives.[5]

-

Source:

-

-

Microwave Reaction Optimization

- General guide on solvent selection (DMSO/Toluene) and pressure parameters for microwave synthesis.

-

Source:

Sources

- 1. Microwave-Assisted Synthesis of Nonsymmetrical Aryl Ethers Using Nitroarenes [organic-chemistry.org]

- 2. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciforum.net [sciforum.net]

- 4. researchgate.net [researchgate.net]

- 5. Microwave-Promoted synthesis of novel N-Arylanthranilic acids – ScienceOpen [scienceopen.com]

Application Notes and Protocols: Methyl 2-(cyclobutylamino)benzoate in Fragrance Chemistry

Introduction: Exploring New Frontiers in Aroma Chemicals with Methyl 2-(cyclobutylamino)benzoate

The fragrance industry is in a perpetual state of innovation, constantly seeking novel molecules that can elicit unique olfactory experiences and provide enhanced performance in a variety of consumer products. While methyl anthranilate is a well-established fragrance ingredient known for its characteristic fruity, grape-like, and floral (orange blossom) scent, its derivatives offer a rich territory for exploration.[1][2][3][4] This document introduces Methyl 2-(cyclobutylamino)benzoate, a novel derivative of methyl anthranilate, and explores its potential applications within fragrance chemistry.

The introduction of a cyclobutyl group to the nitrogen atom of the methyl anthranilate scaffold is hypothesized to modulate its olfactory profile, volatility, and substantivity. This modification is expected to introduce new and interesting facets to the classic methyl anthranilate scent, potentially adding complexity, enhancing floralcy, and improving longevity on various substrates. These application notes and protocols are designed for researchers, perfumers, and drug development professionals, providing a comprehensive guide to the synthesis, characterization, and evaluation of this promising aroma chemical.

Chemical Profile: Methyl 2-(cyclobutylamino)benzoate

| Property | Predicted Value/Information |

| IUPAC Name | Methyl 2-(cyclobutylamino)benzoate |

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | 205.25 g/mol |

| CAS Number | Not available |

| Predicted Odor Profile | Floral (orange blossom, neroli), fruity (grape, red berries), with potential for green, powdery, and musky nuances. |

| Predicted Physical State | Colorless to pale yellow liquid at room temperature. |

Proposed Synthesis of Methyl 2-(cyclobutylamino)benzoate

A plausible and efficient method for the synthesis of Methyl 2-(cyclobutylamino)benzoate is via reductive amination of methyl 2-aminobenzoate (methyl anthranilate) with cyclobutanone. This method is widely used for the N-alkylation of anilines and is known for its good yields and operational simplicity.

Protocol 1: Synthesis via Reductive Amination

Objective: To synthesize Methyl 2-(cyclobutylamino)benzoate from methyl anthranilate and cyclobutanone.

Materials:

-

Methyl anthranilate

-

Cyclobutanone

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a solution of methyl anthranilate (1.0 equivalent) in dichloroethane, add cyclobutanone (1.1 equivalents) and a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The addition should be controlled to manage any potential exotherm.

-

Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloroethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

-

Collect the fractions containing the desired product and concentrate under reduced pressure to yield pure Methyl 2-(cyclobutylamino)benzoate.

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data for the synthesized Methyl 2-(cyclobutylamino)benzoate, which are essential for its structural confirmation.

| Spectroscopic Technique | Predicted Chemical Shifts/Bands |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.9-7.8 (dd, 1H), 7.4-7.3 (m, 1H), 6.7-6.6 (m, 2H), 4.2-4.0 (m, 1H, N-CH of cyclobutyl), 3.85 (s, 3H, O-CH₃), 2.5-2.3 (m, 2H, cyclobutyl CH₂), 2.1-1.9 (m, 2H, cyclobutyl CH₂), 1.8-1.6 (m, 2H, cyclobutyl CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 168.5 (C=O), 150.0 (Ar-C), 134.5 (Ar-CH), 131.5 (Ar-CH), 116.0 (Ar-C), 114.0 (Ar-CH), 110.0 (Ar-CH), 51.5 (O-CH₃), 49.0 (N-CH), 31.0 (cyclobutyl CH₂), 18.0 (cyclobutyl CH₂) |

| IR (neat, cm⁻¹) | 3350 (N-H stretch), 2950 (C-H stretch, aliphatic), 1690 (C=O stretch, ester), 1600, 1580 (C=C stretch, aromatic), 1250 (C-O stretch) |

| Mass Spectrometry (EI) | m/z (%): 205 (M⁺), 174, 146, 133, 116, 91, 77 |

Application Notes: Olfactory Profile and Performance

The introduction of the cyclobutyl moiety is anticipated to have a multifaceted impact on the fragrance properties of the parent molecule, methyl anthranilate.

-

Olfactory Profile: The N-cyclobutyl group is expected to reduce the overt fruitiness of methyl anthranilate, pushing the profile towards a more sophisticated floral and slightly green character. A potential for powdery and musky undertones may also emerge, adding depth and complexity. The overall scent is predicted to be reminiscent of neroli and orange blossom, but with a unique, modern twist.

-

Performance and Substantivity: The increased molecular weight and lipophilicity due to the cyclobutyl group should lead to lower volatility compared to methyl anthranilate. This suggests that Methyl 2-(cyclobutylamino)benzoate will have improved substantivity on skin and fabric, making it a potential long-lasting heart or base note in fragrance compositions.[5]

-

Applications in Fragrance Formulations: This novel ingredient could find applications in a wide range of fragrance types:

-

Fine Fragrances: As a key component in white floral and citrus colognes to provide a unique signature and longevity.

-

Personal Care Products: In shampoos, conditioners, and body lotions to impart a fresh and lasting floral scent.

-

Home Care Products: In fabric softeners and air fresheners, where its substantivity would be a significant advantage.

-

Protocols for Fragrance Evaluation

A systematic evaluation of Methyl 2-(cyclobutylamino)benzoate is crucial to understand its potential as a fragrance ingredient. The following protocols outline the key experimental workflows.

Protocol 2: Olfactory Evaluation

Objective: To characterize the odor profile of Methyl 2-(cyclobutylamino)benzoate and compare it to methyl anthranilate.

Materials:

-

Methyl 2-(cyclobutylamino)benzoate (10% solution in ethanol)

-

Methyl anthranilate (10% solution in ethanol)

-

Odor-free smelling strips (blotters)[6]

-

Trained sensory panel

Procedure:

-

Dip separate smelling strips into the ethanolic solutions of Methyl 2-(cyclobutylamino)benzoate and methyl anthranilate, ensuring they are saturated but not dripping.

-

Allow the ethanol to evaporate for approximately 30 seconds.

-

Present the smelling strips to a trained sensory panel in a well-ventilated, odor-neutral room.[7]

-

Ask the panelists to describe the odor profile at different time intervals (initial, 15 minutes, 1 hour, 4 hours, 24 hours) to assess the evolution of the scent.

-

Panelists should use a standardized vocabulary to describe the fragrance notes (e.g., floral, fruity, green, powdery, musky) and rate the intensity on a scale of 1 to 10.

-

Record and analyze the data to create a comprehensive olfactory profile for Methyl 2-(cyclobutylamino)benzoate and to highlight the differences from methyl anthranilate.

Protocol 3: Stability Testing in Consumer Product Bases

Objective: To assess the chemical and olfactory stability of Methyl 2-(cyclobutylamino)benzoate in various product matrices.[8][9][10]

Materials:

-

Methyl 2-(cyclobutylamino)benzoate

-

Unfragranced consumer product bases (e.g., shampoo, lotion, fabric softener)

-

Glass containers

-

Oven/incubator

-

UV light chamber

-

GC-MS for chemical analysis

Procedure:

-

Incorporate Methyl 2-(cyclobutylamino)benzoate at a typical use level (e.g., 0.5%) into each of the unfragranced product bases. Prepare a control sample of each base without the fragrance ingredient.

-

Divide each sample into three portions and store them under the following conditions for a period of 4 weeks:

-

Evaluate the samples weekly for any changes in color, clarity, viscosity, and odor.

-

At the end of the 4-week period, perform a GC-MS analysis on the samples to quantify the concentration of Methyl 2-(cyclobutylamino)benzoate and identify any potential degradation products.[12][13]

-

Conduct an olfactory evaluation of the aged samples against the room temperature control to assess any changes in the scent profile.

Protocol 4: Determination of Substantivity on Fabric

Objective: To measure the longevity and tenacity of Methyl 2-(cyclobutylamino)benzoate on fabric.

Materials:

-

Methyl 2-(cyclobutylamino)benzoate (1% solution in ethanol)

-

Cotton swatches

-

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Procedure:

-